



Application of QuEChERS Method for Acetamiprid Extraction

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Compound of Interest		
Compound Name:	(E/Z)-Acetamiprid	
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Introduction

Acetamiprid is a systemic neonicotinoid insecticide widely used in agriculture to control sucking insects on a variety of crops, including fruits and vegetables.[1] Due to its extensive use, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for acetamiprid in food commodities to ensure consumer safety.[1] Consequently, the development of rapid, reliable, and efficient analytical methods for the determination of acetamiprid residues is of paramount importance. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular sample preparation technique for the analysis of pesticide residues in various food matrices.[1][2][3] This application note provides a detailed protocol for the extraction of acetamiprid from different food samples using the QuEChERS method, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The QuEChERS method has been successfully validated for the determination of acetamiprid in a range of food matrices. The following tables summarize the performance characteristics of the method from various studies.

Table 1: Recovery and Precision Data for Acetamiprid using QuEChERS



Food Matrix	Fortification Level (mg/kg)	Average Recovery (%)	Relative Standard Deviation (RSD) (%)	Reference
Sweet Cherries	0.1 - 2.25	80.12 - 98.04	< 6.61	[2]
Sweet Cherries	0.1 - 0.3	85.4	< 1.61 (Intraday)	[4]
Tomato	Not Specified	96.7 ± 1.1	Not Specified	[1]
Paprika	0.15, 0.30, 0.45	90 - 105	0.48 - 0.65	[3]
Cowpeas	Not Specified	85.8 - 109.0	2.7 - 14 (Intraday)	[5]
Pistachio	stachio Not Specified 91 - 110		0.4 - 11.0 (Intra- and Inter-day)	[6]
Okra	LOQ, 5xLOQ, 10xLOQ	74.79 - 94.71	≤ 20 (Intraday and Interday)	[7]

Table 2: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)



Food Matrix	Linearity Range (µg/mL or µg/L)	Correlation Coefficient (R²)	LOD (µg/kg)	LOQ (μg/kg)	Reference
Sweet Cherries	0.1 - 2.25	0.999	0.5	1.5	[2]
Sweet Cherries	0.05 - 2.5	0.995	5	14	[4]
Tomato	5 - 150 (μg/L)	0.992 - 0.996	1.03 - 1.22	3.44 - 4.07	[8]
Paprika	0.25 - 3.0	0.999	Not Specified	Not Specified	[3]
Cowpeas	Not Specified	> 0.99	0.0001	0.001	[4]
Pistachio	5 - 200 (μg/L)	> 0.99	2	5	[6]
Okra	0.001 - 0.1 (μg/g)	> 0.998	Not Specified	2	[7]

Experimental Protocol: QuEChERS Method for Acetamiprid Extraction

This protocol is a generalized procedure based on the European Committee for Standardization (CEN) Standard EN 15662.[1][3] Modifications may be required depending on the specific matrix.

- 1. Materials and Reagents
- · Acetonitrile (ACN), HPLC grade
- Magnesium sulfate (anhydrous)
- Sodium chloride (NaCl)
- Sodium citrate tribasic dihydrate
- Sodium citrate dibasic sesquihydrate



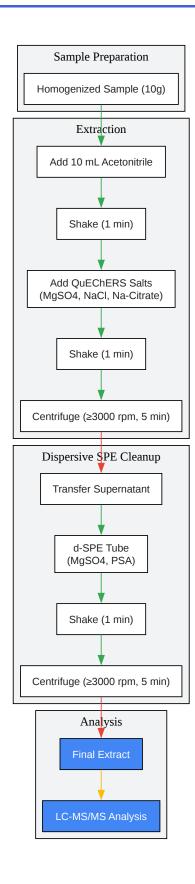
- · Primary secondary amine (PSA) sorbent
- Graphitized carbon black (GCB) (optional, for pigmented samples)
- C18 sorbent (optional, for high-fat matrices)
- Acetamiprid analytical standard
- 50 mL polypropylene centrifuge tubes
- 15 mL polypropylene centrifuge tubes for d-SPE cleanup
- High-speed centrifuge
- Vortex mixer
- 2. Sample Preparation
- Homogenize a representative portion of the laboratory sample (e.g., using a high-speed blender).
- For high-water content samples, weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, weigh a smaller amount (e.g., 2-5 g) and add an appropriate amount of water to rehydrate before proceeding.[9]
- 3. Extraction
- Add 10 mL of acetonitrile to the 50 mL centrifuge tube containing the sample.
- Cap the tube and shake vigorously for 1 minute.
- Add the QuEChERS extraction salts. A common formulation is 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of sodium citrate tribasic dihydrate, and 0.5 g of sodium citrate dibasic sesquihydrate.[2]
- Immediately cap the tube and shake vigorously for 1 minute.
- Centrifuge the tube at ≥ 3000 rpm for 5 minutes.



- 4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
- Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube.
- The d-SPE tube should contain anhydrous magnesium sulfate (e.g., 900 mg) to remove residual water and a sorbent to remove matrix interferences.[2] For most fruits and vegetables, 150 mg of PSA is sufficient.[2] For highly pigmented samples, GCB may be added, and for samples with high-fat content, C18 may be included.
- Cap the d-SPE tube and shake vigorously for 1 minute.
- Centrifuge the tube at ≥ 3000 rpm for 5 minutes.
- 5. Final Extract Preparation and Analysis
- Take an aliquot of the cleaned extract and filter it through a 0.22 μm syringe filter.
- The extract is now ready for analysis by LC-MS/MS. It may be necessary to dilute the final
 extract with a suitable solvent (e.g., mobile phase) to match the calibration range and
 minimize matrix effects.

Visualizations





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